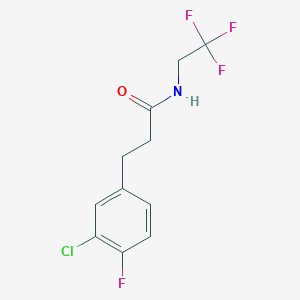
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide, also known as CFTR-Inhibitor-172, is a small molecule that is widely used in scientific research. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across cell membranes.
Mécanisme D'action
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 binds to the cytoplasmic side of the CFTR protein and blocks its channel activity. It specifically targets the ATP-binding site of the nucleotide-binding domains (NBDs) of CFTR, which are essential for the opening and closing of the channel. By inhibiting CFTR-mediated chloride transport, 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 can modulate the salt and water balance in various tissues and organs.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 has been shown to have significant biochemical and physiological effects in vitro and in vivo. It can reduce the secretion of chloride and bicarbonate ions in airway epithelial cells, leading to the thickening of mucus and the development of lung diseases such as cystic fibrosis. 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 can also inhibit the secretion of fluid and electrolytes in intestinal epithelial cells, resulting in the reduction of diarrhea symptoms. In addition, 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 has been shown to have anti-inflammatory and anti-cancer effects in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 has several advantages for lab experiments. It is a highly potent and specific inhibitor of CFTR, which can be used to study the function and regulation of the protein in various cell types. 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 is also stable and soluble in water, which makes it easy to handle and administer in experiments. However, there are some limitations to the use of 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172. It may have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. In addition, 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 may have different effects on different cell types and animal models, which can affect its translational potential.
Orientations Futures
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 has great potential for future research and development. Some possible future directions include:
1. Developing more potent and selective CFTR inhibitors that can overcome the limitations of 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172.
2. Studying the role of CFTR in other diseases and physiological processes, such as cancer, inflammation, and ion homeostasis.
3. Developing new animal models and cell culture systems to better mimic human diseases and conditions.
4. Investigating the pharmacokinetics and pharmacodynamics of CFTR inhibitors in vivo, and optimizing their dosing and delivery methods.
5. Exploring the potential of CFTR inhibitors as therapeutic agents for various diseases, and conducting clinical trials to evaluate their safety and efficacy.
Conclusion:
In summary, 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 is a powerful tool for studying the function and regulation of the CFTR protein in various cell types and animal models. It has significant biochemical and physiological effects, and can be used to investigate the role of CFTR in diseases such as cystic fibrosis and secretory diarrhea. However, there are some limitations to its use, and further research is needed to fully understand its mechanism of action and translational potential.
Méthodes De Synthèse
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 can be synthesized by the reaction of 3-(3-Chloro-4-fluorophenyl)propanoic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 is mainly used in scientific research to study the function and regulation of the CFTR protein. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 is also used to investigate the role of CFTR in diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF4NO/c12-8-5-7(1-3-9(8)13)2-4-10(18)17-6-11(14,15)16/h1,3,5H,2,4,6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMLYJCUQVKRSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCC(F)(F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

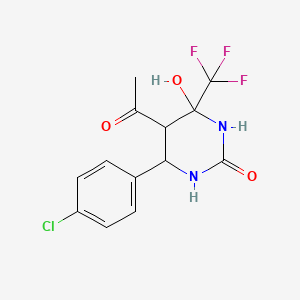
![6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2386643.png)
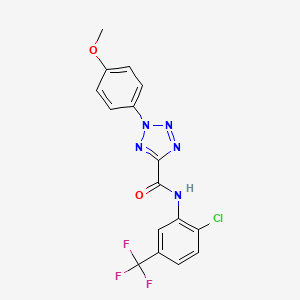
![7-Benzyl 1-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B2386645.png)
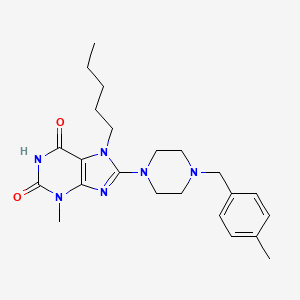
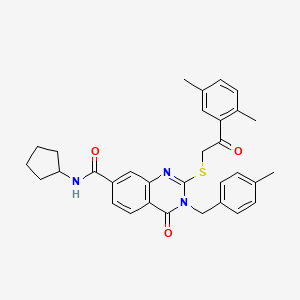
![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)
![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)
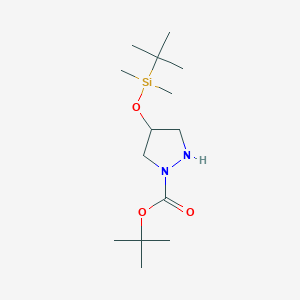

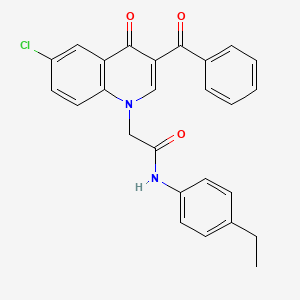
![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)

![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)